rac-(2R,3R)-3-bromo-2-methoxyoxane, trans
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Description
The compound “rac-(2R,3R)-3-bromo-2-methoxyoxane, trans” is likely a type of organic compound known as an oxane, which is a cyclic ether with a three-membered ring . The “rac-” prefix indicates that it is a racemic mixture, meaning it contains equal amounts of left and right-handed enantiomers of a chiral molecule .
Synthesis Analysis
The synthesis of such compounds typically involves several steps and can be complex. It often involves reactions such as nucleophilic substitution, elimination, and halogenation . The exact synthesis route would depend on the starting materials and the specific structure of the target compound .Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared spectroscopy (IR) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and functional groups. It might undergo reactions typical of ethers, such as cleavage by strong acids .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis of rac-(2R,3R)-3-bromo-2-methoxyoxane, trans can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methoxyethanol", "sodium hydride", "2-bromo-3-methylbutyric acid", "thionyl chloride", "triethylamine", "magnesium", "diethyl ether", "bromine" ], "Reaction": [ "Step 1: Conversion of 2-methoxyethanol to 2-methoxyethyl bromide using hydrobromic acid and phosphorus tribromide", "Step 2: Deprotonation of 2-methoxyethyl bromide with sodium hydride to form the corresponding alkoxide", "Step 3: Alkylation of 2-bromo-3-methylbutyric acid with the alkoxide intermediate to form an ester", "Step 4: Conversion of the ester to the corresponding acid chloride using thionyl chloride", "Step 5: Reaction of the acid chloride with magnesium in the presence of diethyl ether to form a Grignard reagent", "Step 6: Addition of bromine to the Grignard reagent to form the intermediate alkyl bromide", "Step 7: Cyclization of the alkyl bromide with triethylamine to form rac-(2R,3R)-3-bromo-2-methoxyoxane, trans" ] } | |
CAS No. |
19467-32-4 |
Molecular Formula |
C6H11BrO2 |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
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